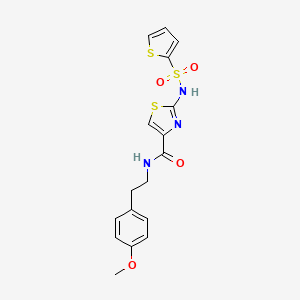

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-24-13-6-4-12(5-7-13)8-9-18-16(21)14-11-26-17(19-14)20-27(22,23)15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUHHDGZWWEORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, structure-activity relationships (SAR), and its pharmacological effects based on recent studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the formation of a thiazole ring linked to a thiophene sulfonamide moiety. The introduction of the 4-methoxyphenethyl group is crucial for enhancing the compound’s biological activity.

Key Structural Features

- Thiazole Ring : Known for its role in various biological activities, including anticancer properties.

- Thiophene Sulfonamide : Enhances solubility and bioavailability.

- Methoxy Group : Contributes to lipophilicity, which can improve cell membrane penetration.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.

-

Mechanism of Action :

- The compound is thought to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many anticancer agents targeting microtubules .

- It has been shown to bind to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics .

- Efficacy Against Cancer Cell Lines :

| Cancer Cell Line | IC50 (μM) | Activity |

|---|---|---|

| Leukemia (CCRF-CEM) | 0.124 | High |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | Moderate |

| Melanoma (A375) | 1.8 - 2.6 | High |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:

- Broad Spectrum Activity :

- In Vitro Studies :

Case Studies

Several case studies provide insight into the biological efficacy of related compounds:

- Study on SMART Compounds :

- Antimicrobial Evaluation :

Aplicaciones Científicas De Investigación

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. It integrates a thiazole ring, a thiophene moiety, a sulfonamide functional group, and a methoxyphenethyl substituent. The molecular formula for this compound is C15H16N2O3S2.

Scientific Research Applications

- Biological Activities N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been studied for its antibacterial and anticancer properties. Derivatives of thiazoles and thiophenes are often evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as their ability to inhibit tumor cell proliferation.

- Pharmaceuticals This compound has potential applications in pharmaceuticals due to its biological activities and may serve as a lead compound for developing new antibacterial agents or anticancer drugs. Its unique structure makes it a candidate for further modifications to enhance efficacy or reduce toxicity.

- Interaction Studies Interaction studies of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide with biological targets are crucial for understanding its mechanism of action. Molecular docking studies can reveal how this compound interacts with specific enzymes or receptors involved in disease pathways. Such studies often focus on binding affinities and inhibition constants compared to known inhibitors.

Structural Similarities and Biological Activities

Several compounds share structural similarities with N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzothiazole Derivative | Contains benzothiazole core | Antimicrobial |

| 1,3,4-Thiadiazole | Incorporates thiadiazole ring | Anticancer |

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Thiazole Derivatives

*TMB: Trimethoxybenzamido

Key Observations :

Key Observations :

- The target compound’s synthesis likely faces challenges similar to low-yield analogs (e.g., compound 51 in ) if steric hindrance from the thiophene-2-sulfonamido group complicates coupling reactions.

- High-purity compounds (>95%, ) suggest effective chromatographic purification, which would be critical for the target compound’s bioactivity assessment.

Pharmacological and Physicochemical Properties

Key Observations :

- Analogous compounds (e.g., TR in ) demonstrate nucleotide synthesis inhibition, suggesting the target compound could share similar mechanisms if metabolized to active derivatives.

Q & A

Q. Table 1: Yield Optimization Across Steps

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonamide coupling | DMF | None | 65 | |

| Thiazole formation | THF | CuI/L-proline | 78 | |

| Carboxamide coupling | DCM | EDC/HOBt | 85 |

What advanced spectroscopic techniques confirm structural integrity, and how should data be interpreted?

Q. Basic Research Focus

- 1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), methoxyphenethyl (δ 3.8 ppm for -OCH3), and thiazole protons (δ 8.1–8.3 ppm). validated compounds via matched theoretical/experimental shifts .

- HRMS : Confirm molecular ion peaks (e.g., m/z 385.5 for C19H19N3O4S2) with <2 ppm error .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions, such as thiazole-thiophene junctions .

What in vitro models evaluate anticancer potential, and how should controls be designed?

Q. Advanced Research Focus

- Cell line selection : Use panels like NCI-60 for broad cytotoxicity screening. highlights selectivity against cancer vs. normal cells (e.g., IC50 <10 µM in MCF-7) .

- Experimental controls :

- Positive controls : Doxorubicin or cisplatin for cytotoxicity benchmarks.

- Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent effects.

- Assay validation : Repeat dose-response curves (3+ replicates) with ATP-based viability assays (e.g., CellTiter-Glo) .

How should contradictory bioactivity data across cell lines or assays be analyzed?

Q. Advanced Research Focus

- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify differential target engagement. For example, notes thiazoles may upregulate pro-apoptotic Bax in some lines but not others .

- Assay conditions : Check pH, serum content, and incubation time. observed reduced activity in high-serum media due to protein binding .

- Statistical reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values across studies .

What strategies enhance aqueous solubility for in vivo testing?

Q. Advanced Research Focus

- Prodrug design : Introduce phosphate esters at methoxy groups, hydrolyzed in vivo (e.g., used acetamide derivatization) .

- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) to improve bioavailability, as tested in .

- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .

How can computational modeling predict target interactions?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR or VEGFR2). suggested thiophene sulfonamides occupy ATP-binding pockets .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.